3-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)pyridazine
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Overview
Description
3-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)pyridazine is a versatile chemical compound with potential applications in scientific research. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Antibacterial and Antimicrobial Applications
Several studies have focused on synthesizing new heterocyclic compounds containing sulfonamido moieties due to their significant antibacterial properties. For example, Azab et al. (2013) synthesized pyran, pyridine, and pyridazine derivatives aimed at evaluating their antibacterial activity, with some compounds demonstrating high activities (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013). This suggests that compounds with similar structural features, including the specific sulfonamido-piperidin-pyridazine structure, could potentially be explored for their antibacterial efficacy.
Synthesis of Novel Heterocyclic Compounds
The development of novel heterocyclic compounds is a critical area of research due to their extensive pharmacological applications. Bhatt et al. (2016) synthesized sulfonamide and amide derivatives containing piperazine and imidazo[1,2-b]pyridazine moiety, which were then evaluated for their antimicrobial activity against various bacterial strains (A. Bhatt, R. Kant, & R. Singh, 2016). This research highlights the potential of sulfonamido-piperidin-pyridazine compounds in synthesizing new molecules with antimicrobial properties.
Catalytic and Oxidation Properties
Compounds with sulfonamide groups have also been explored for their catalytic properties, particularly in hydrocarbon oxidation. Hazra et al. (2019) discussed the synthesis of Schiff base copper(II) complexes that catalyze the peroxidative oxidation of cyclic hydrocarbons, showcasing the diverse applications of sulfonamido compounds in catalysis and organic synthesis (S. Hazra, B. G. M. Rocha, M. F. C. Guedes da Silva, A. Karmakar, & A. Pombeiro, 2019). Although this study does not directly involve piperidine or pyridazine derivatives, it suggests that exploring the catalytic applications of such compounds could be a fruitful area of research.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives have been found to exhibit diverse biological and clinical applications .
Future Directions
Properties
IUPAC Name |
3-(1-cyclohexylsulfonylpiperidin-4-yl)oxypyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c19-22(20,14-5-2-1-3-6-14)18-11-8-13(9-12-18)21-15-7-4-10-16-17-15/h4,7,10,13-14H,1-3,5-6,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFZBWDGUXQSKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCC(CC2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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